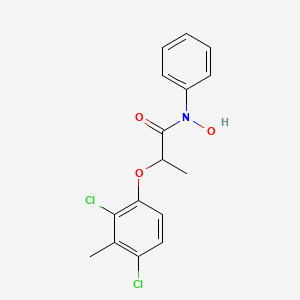![molecular formula C16H22O4 B14414999 2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane CAS No. 85604-65-5](/img/structure/B14414999.png)
2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a phenoxy group attached to an oxane ring, with two methoxy groups and a prop-2-en-1-yl substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane typically involves the reaction of 2,6-dimethoxy-4-(prop-2-en-1-yl)phenol with an appropriate oxane derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups and the prop-2-en-1-yl substituent can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Phenol, 2,6-dimethoxy-4-(1E)-1-propenyl-: This compound shares a similar phenolic structure with methoxy and propenyl substituents.
1-(2H-1,3-Benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl benzoate: This compound has a similar phenoxy group but with additional benzodioxol and benzoate groups.
Uniqueness
2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane is unique due to its specific combination of functional groups and the presence of an oxane ring
特性
CAS番号 |
85604-65-5 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC名 |
2-(2,6-dimethoxy-4-prop-2-enylphenoxy)oxane |
InChI |
InChI=1S/C16H22O4/c1-4-7-12-10-13(17-2)16(14(11-12)18-3)20-15-8-5-6-9-19-15/h4,10-11,15H,1,5-9H2,2-3H3 |
InChIキー |
UPUIHIJSMVWLAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC2CCCCO2)OC)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



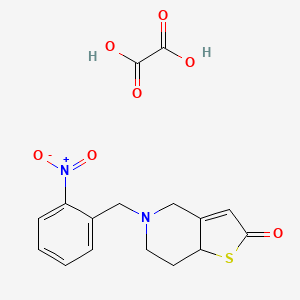
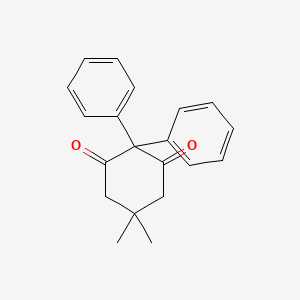
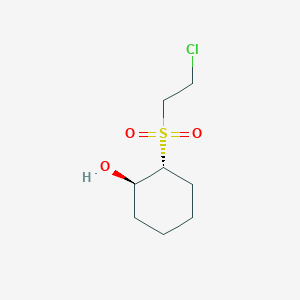
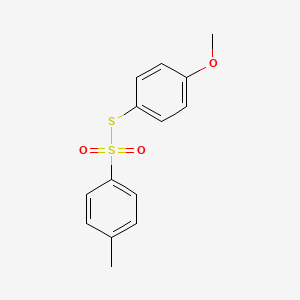
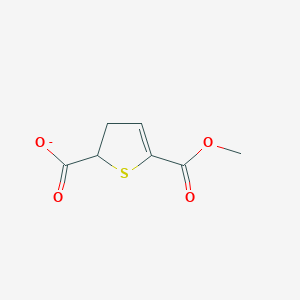
diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
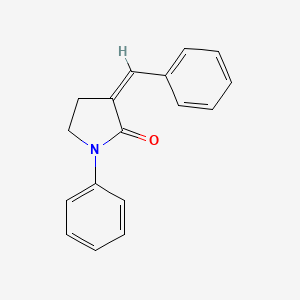

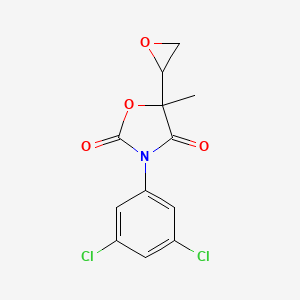

![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)

